REACTION_SMILES
|
[C:1](=[CH2:2])([CH3:3])[CH:4]([CH2:5][OH:6])[CH2:7][CH:8]=[C:9]([CH3:10])[CH3:11].[CH3:12][c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1.[CH3:19][CH2:20][N:21]([CH2:22][CH3:23])[CH2:24][CH3:25].[CH3:26][S:27]([Cl:28])(=[O:29])=[O:30].[OH2:31]>>[C:1](=[CH2:2])([CH3:3])[CH:4]([CH2:5][O:6][S:27]([CH3:26])(=[O:29])=[O:30])[CH2:7][CH:8]=[C:9]([CH3:10])[CH3:11]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=C(C)C(CO)CC=C(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
C=C(C)C(CC=C(C)C)COS(C)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |